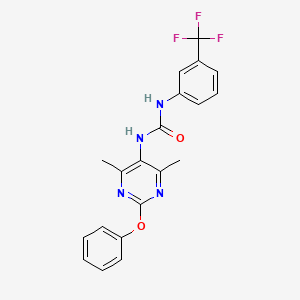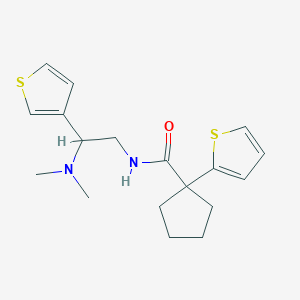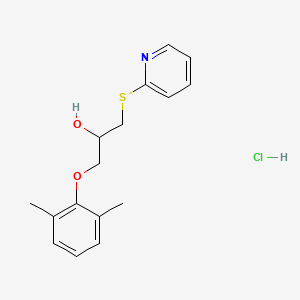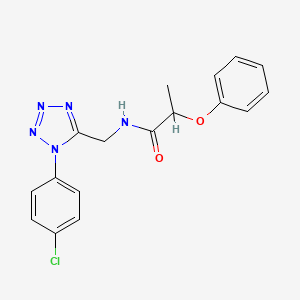
Methyl 3-(4-bromothiophen-2-yl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-(4-bromothiophen-2-yl)acrylate” is a chemical compound with the CAS Number: 91150-58-2 . Its molecular formula is C8H7BrO2S and it has a molecular weight of 247.11 . The IUPAC name for this compound is methyl (2E)-3- (4-bromo-2-thienyl)-2-propenoate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H7BrO2S/c1-11-8(10)3-2-7-4-6(9)5-12-7/h2-5H,1H3/b3-2+ . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is stored at a temperature between 28 C .科学的研究の応用
Polymer Science and Materials Engineering
Polymer Synthesis and Properties
Studies have demonstrated the utility of related thiophene acrylate compounds in polymer science, where they are employed in the synthesis of polymers with specific properties. For instance, the radical polymerization of cyclic monomers, including thiophene derivatives, leads to polymers with unique characteristics, such as glass transition temperatures, indicating the potential of Methyl 3-(4-bromothiophen-2-yl)acrylate in creating materials with tailored thermal properties (Moszner et al., 2003).
Electronic and Photovoltaic Applications
In the field of organic electronics, derivatives of thiophene acrylates have been utilized to enhance the performance of organic photovoltaics. For example, the introduction of small organic molecules related to thiophene acrylate structures into bulk heterojunction solar cells has been shown to significantly improve power conversion efficiency by enhancing charge separation and transport (Ming-Chung Chen et al., 2012). This suggests that this compound could serve as a valuable additive in photovoltaic materials to optimize device performance.
Corrosion Inhibition
Another application area is the use of polymer coatings for corrosion protection. Studies involving polymers synthesized from acrylate compounds have highlighted their effectiveness as corrosion inhibitors for metals in acidic media. The creation of photo-cross-linkable polymers, for instance, offers a novel approach to enhancing the durability and efficacy of protective coatings (R. Baskar et al., 2014). This compound could contribute to the development of advanced coating materials with superior corrosion resistance.
Organic Synthesis and Functional Materials
Molecular Engineering
The design of organic sensitizers for solar cells is another exciting application, where the structural modification of thiophene acrylates can lead to sensitizers with high efficiency in converting photon energy to electricity. The engineering of donor and acceptor groups within these molecules allows for the optimization of their electronic and optical properties, demonstrating the potential of this compound in renewable energy technologies (Sanghoon Kim et al., 2006).
Safety and Hazards
特性
IUPAC Name |
methyl (E)-3-(4-bromothiophen-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c1-11-8(10)3-2-7-4-6(9)5-12-7/h2-5H,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKVLLQCBXEGTN-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CS1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CS1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

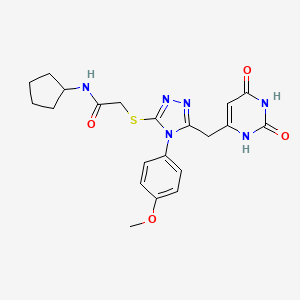
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2880750.png)
![N,N-diethyl-2-[3-[2-keto-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)acetyl]indol-1-yl]acetamide](/img/structure/B2880753.png)

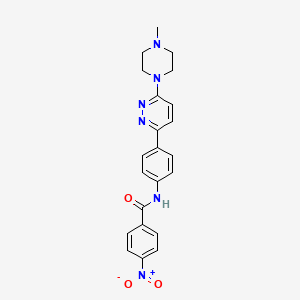
![methyl 5-(((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2880759.png)
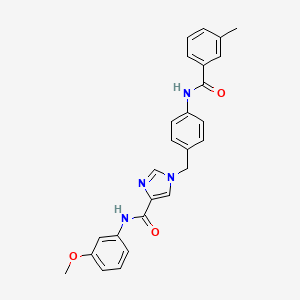
![1-[4-[(5-Chloropyridin-2-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2880764.png)
